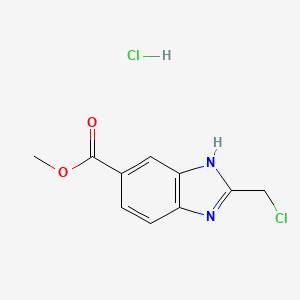

methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride

描述

Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H10Cl2N2O2 and its molecular weight is 261.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride is a synthetic compound derived from the benzimidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

1. Overview of Benzimidazole Derivatives

Benzimidazole derivatives are well-known in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The presence of a chlorine substituent and a carboxylate group in methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate enhances its potential as a bioactive molecule .

2. Synthesis of this compound

The synthesis involves several key steps:

- Starting Materials : The synthesis begins with o-phenylenediamine and urea.

- Chlorination : Chlorination is performed using phosphorus oxychloride (POCl3) to introduce the chloromethyl group at the second position of the benzimidazole ring.

- Final Product : The resulting compound is obtained through nucleophilic substitution reactions with methyl esters or other nucleophiles .

3.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives with similar structures demonstrate:

- Antibacterial Effects : In vitro studies reveal that compounds with benzimidazole moieties show activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar substitutions have demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Some derivatives exhibit antifungal properties, with MIC values comparable to established antifungal agents like ketoconazole .

3.2 Anticancer Potential

Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation:

- Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in various cancer cell lines . Specific studies have shown that certain benzimidazole derivatives can inhibit tumor growth in preclinical models.

3.3 Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound may also possess:

- Anti-inflammatory Properties : Compounds in this class have been linked to reduced inflammation markers in various assays.

- Antiviral Activity : Some benzimidazole derivatives have shown promise as antiviral agents against specific viral targets .

4. Case Studies and Research Findings

A selection of studies highlights the biological activity of related benzimidazole compounds:

5. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

6. Future Directions

Further investigations should focus on:

- In Vivo Studies : To assess the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced bioactivity.

- Mechanistic Studies : To understand the pathways through which these compounds exert their effects.

科学研究应用

1.1. Drug Development for Metabolic Disorders

One of the most promising applications of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride lies in its role as a glucagon-like peptide-1 receptor agonist. This activity suggests its potential use in treating type 2 diabetes and obesity management. Studies indicate that compounds with similar structures exhibit significant biological activities, including anti-diabetic effects, which are crucial in the ongoing battle against metabolic diseases .

Table 1: Biological Activities of Benzimidazole Derivatives

1.2. Antimicrobial and Anticancer Properties

Research has demonstrated that benzimidazole derivatives possess notable antimicrobial and anticancer properties. This compound could be synthesized into various derivatives that may enhance these biological activities. For instance, studies on related compounds revealed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Case Study: Anticancer Activity

A study evaluating the anticancer potential of benzimidazole derivatives found that certain compounds exhibited IC50 values lower than standard drugs like 5-fluorouracil, indicating their effectiveness against human colorectal carcinoma cell lines . This suggests that this compound could lead to the development of novel anticancer agents.

2.1. Chemical Reactivity and Modifications

The chloromethyl group present in this compound allows for nucleophilic substitution reactions, enabling the formation of various derivatives through reactions with amines or alcohols. This versatility is essential for synthesizing new compounds with enhanced pharmacological profiles.

Table 2: Synthetic Pathways for Derivatives

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | New benzimidazole derivatives |

| Esterification | Modification of carboxylate moiety | Esters with improved solubility |

| Amidation | Formation of amides from carboxylic acids | Amides with enhanced activity |

属性

IUPAC Name |

methyl 2-(chloromethyl)-3H-benzimidazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2.ClH/c1-15-10(14)6-2-3-7-8(4-6)13-9(5-11)12-7;/h2-4H,5H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVKSRIFPJVDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。